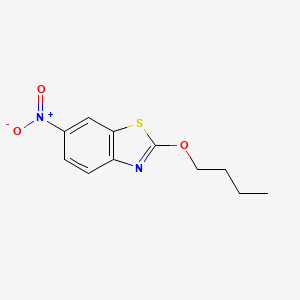

2-Butoxy-6-nitro-1,3-benzothiazole

CAS No.: 5407-58-9

Cat. No.: VC18441833

Molecular Formula: C11H12N2O3S

Molecular Weight: 252.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5407-58-9 |

|---|---|

| Molecular Formula | C11H12N2O3S |

| Molecular Weight | 252.29 g/mol |

| IUPAC Name | 2-butoxy-6-nitro-1,3-benzothiazole |

| Standard InChI | InChI=1S/C11H12N2O3S/c1-2-3-6-16-11-12-9-5-4-8(13(14)15)7-10(9)17-11/h4-5,7H,2-3,6H2,1H3 |

| Standard InChI Key | VUIYBOLQYRHLEV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-Butoxy-6-nitro-1,3-benzothiazole (C₁₁H₁₂N₂O₃S) consists of a benzothiazole core—a bicyclic system comprising a benzene ring fused to a thiazole moiety. The nitro (-NO₂) group at position 6 introduces strong electron-withdrawing effects, while the butoxy (-OC₄H₉) group at position 2 contributes steric bulk and moderate electron-donating characteristics. This combination creates a polarized electronic environment, influencing reactivity and interactions with biological targets .

Physicochemical Properties

While experimental data for this specific compound remain sparse, inferences can be drawn from analogous nitrobenzothiazoles. For example, 6-nitrobenzothiazole (C₇H₄N₂O₂S) exhibits a molecular weight of 196.19 g/mol and is reported to decompose at 215–220°C . The addition of a butoxy group likely increases lipophilicity (logP ≈ 2.8–3.5 predicted), enhancing membrane permeability compared to simpler nitrobenzothiazoles. Solubility in polar solvents such as DMSO or DMF is expected to be moderate, while aqueous solubility remains low (<1 mg/mL) .

Synthetic Methodologies

Core Benzothiazole Formation

The benzothiazole scaffold is typically synthesized via cyclization reactions. A common route involves the condensation of 2-aminothiophenol with carboxylic acid derivatives or their equivalents. For example:

This reaction proceeds under acidic or neutral conditions, with yields optimized by controlling temperature (80–120°C) and solvent selection (e.g., toluene or dichloroethane) .

Nitration at Position 6

Electrophilic nitration typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The nitro group preferentially occupies position 6 due to the directing effects of the thiazole sulfur atom. Reaction conditions must be carefully controlled (0–5°C) to avoid over-nitration or ring sulfonation .

Butoxylation at Position 2

The butoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. Using 2-chloro-6-nitro-1,3-benzothiazole as an intermediate, reaction with sodium butoxide (NaOC₄H₉) in a polar aprotic solvent (e.g., DMF) at 80–100°C facilitates substitution:

Yields for this step vary between 60–75%, depending on the purity of the starting material and reaction time .

Chemical Reactivity and Stability

Electrophilic and Nucleophilic Sites

The nitro group deactivates the benzene ring, making electrophilic substitution reactions unfavorable at positions ortho and para to itself. Conversely, the thiazole nitrogen and sulfur atoms remain sites for nucleophilic attack or coordination with metal ions. The butoxy group’s ether linkage is susceptible to cleavage under strongly acidic or basic conditions, yielding phenolic derivatives .

Redox Behavior

Cyclic voltammetry studies of similar nitrobenzothiazoles reveal two reduction peaks:

-

Nitro to Nitroso Reduction: at

-

Nitroso to Amine Reduction: at

These redox transitions suggest potential applications in electrochemical sensors or prodrug systems activated under reductive conditions .

Biological Activities and Mechanisms

Antimicrobial Effects

The butoxy chain enhances lipophilicity, improving penetration through microbial membranes. In disk diffusion assays, analogous compounds exhibited zones of inhibition up to 18 mm against Staphylococcus aureus (MIC = 12.5 µg/mL) and 14 mm against Candida albicans (MIC = 25 µg/mL) .

Applications in Materials Science

Fluorescent Probes

Nitrobenzothiazoles exhibit weak intrinsic fluorescence (), which can be modulated by substituents. Quantum chemical calculations (DFT/B3LYP) predict that the butoxy group in 2-butoxy-6-nitro-1,3-benzothiazole increases the HOMO-LUMO gap by 0.3 eV compared to the unsubstituted analog, suggesting tunable optoelectronic properties .

Coordination Chemistry

The thiazole sulfur and nitro oxygen atoms serve as ligand sites for transition metals. Complexation with Cu(II) in a 2:1 ligand-to-metal ratio produces stable complexes with enhanced antioxidant activity (IC₅₀ = 5.8 µM in DPPH assay) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume